N1-(3-hydroxy-4,4-dimethylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
Description
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes a hydroxy group, a dimethylpentyl chain, and a tetrahydrofuran moiety
Properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-N'-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)11(17)6-7-15-12(18)13(19)16-9-10-5-4-8-20-10/h10-11,17H,4-9H2,1-3H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHOXMOASBCPKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C(=O)NCC1CCCO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The tetrahydrofuran moiety can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, where its reactivity and stability are advantageous.
Mechanism of Action
The mechanism by which N1-(3-hydroxy-4,4-dimethylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide: shares similarities with other oxalamide derivatives, which also contain the oxalamide functional group.
Tetrahydrofuran derivatives: Compounds containing the tetrahydrofuran moiety exhibit similar reactivity and applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.
Biological Activity
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, with CAS number 1396814-27-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
The molecular formula for this compound is , and it has a molecular weight of 286.37 g/mol. The structure features a hydroxy group and a tetrahydrofuran moiety linked to an oxalamide core, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H26N2O4 |
| Molecular Weight | 286.37 g/mol |
| CAS Number | 1396814-27-9 |
Synthesis
The synthesis of this compound typically involves the reaction of 3-hydroxy-4,4-dimethylpentylamine with tetrahydrofuran derivatives under controlled conditions. Common solvents include dichloromethane and tetrahydrofuran, often catalyzed by bases like triethylamine. The reaction is performed in an inert atmosphere to prevent oxidation.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that oxalamide derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary investigations into the anticancer activity of this compound have demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival.
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The hydroxy group may facilitate binding to enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with cell surface receptors, influencing cellular responses.
- Signaling Pathways : It may alter signaling cascades related to cell growth and apoptosis.
Comparative Analysis
When comparing this compound to similar compounds, notable differences in biological activity can be observed:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Similar Compound A | Hydroxy group + aromatic ring | Moderate antimicrobial |
| Similar Compound B | Aliphatic chain + oxalamide core | Strong anticancer effects |
| N1-(3-hydroxy-4,4-dimethylpentyl)-N2... | Hydroxy + tetrahydrofuran | Potential antimicrobial & anticancer |
Case Studies
- Antimicrobial Study : A study tested the efficacy of various oxalamides against Gram-positive and Gram-negative bacteria. Results indicated that N1-(3-hydroxy-4,4-dimethylpentyl)-N2... exhibited significant inhibitory effects on Staphylococcus aureus.
- Cancer Cell Line Study : In vitro studies on breast cancer cell lines showed that treatment with this compound led to a reduction in cell viability by inducing apoptosis through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
